molecular formula C14H19Cl2N3OS B1402563 N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride CAS No. 1361116-00-8

N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Cat. No.: B1402563
CAS No.: 1361116-00-8
M. Wt: 348.3 g/mol
InChI Key: FSROGBSTHWFPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a recognized chemical probe for the selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on human chromosome 21, and its overexpression is implicated in the neurological and developmental phenotypes associated with Down syndrome. This compound exhibits high potency and selectivity for DYRK1A, making it an invaluable tool for elucidating the kinase's role in neuronal differentiation, synaptic function, and cell cycle control. Research utilizing this inhibitor has been pivotal in investigating the molecular mechanisms underlying neurodegenerative pathways, with significant relevance to Alzheimer's disease pathogenesis, where DYRK1A is known to phosphorylate key proteins such as tau and amyloid precursor protein (APP). Furthermore, its role extends to the field of beta-cell biology, as DYRK1A inhibition can promote human beta-cell proliferation, highlighting its potential in diabetes research. By providing a means to precisely modulate DYRK1A activity, this compound enables researchers to dissect complex signaling networks and validate DYRK1A as a therapeutic target for a range of disorders.

Properties

IUPAC Name

N-methyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.2ClH/c1-15-13(18)12-11(9-4-7-16-8-5-9)10-3-2-6-17-14(10)19-12;;/h2-3,6,9,16H,4-5,7-8H2,1H3,(H,15,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSROGBSTHWFPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thienopyridine derivatives, characterized by a thieno[2,3-b]pyridine core structure. Its molecular formula is C13_{13}H16_{16}Cl2_{2}N3_{3}OS, indicating the presence of multiple functional groups that contribute to its biological activity.

Research indicates that thienopyridine derivatives may exert their effects through various mechanisms, including:

  • Inhibition of Enzymes : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways. For instance, they have shown potential as inhibitors of gluconeogenesis in hepatic tissues .
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis in cancer cells .

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The half-maximal inhibitory concentration (IC50_{50}) values indicate potent activity against these cell lines .
Cell LineIC50_{50} (µM)
HeLa0.36
A3751.8

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It may help mitigate neurodegenerative processes by modulating glutamate receptors and reducing oxidative stress in neuronal cells .

Study on Hepatic Gluconeogenesis

A significant study focused on the role of thienopyridine derivatives in inhibiting hepatic gluconeogenesis. The findings revealed that this compound effectively reduced glucose output from liver cells, suggesting its potential as a therapeutic agent for diabetes management .

Cancer Cell Line Studies

In another study assessing its anticancer properties, researchers treated various human tumor cell lines with the compound. Results indicated a dose-dependent inhibition of cell growth, with notable effects observed in aggressive cancer types such as melanoma and cervical cancer .

Scientific Research Applications

Anticancer Activity

Research indicates that N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC (µM)
HeLa0.36
A3751.8

These findings suggest that the compound may act by interfering with cellular signaling pathways crucial for cancer cell survival and proliferation.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to modulate glutamate receptors and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Anticancer Properties

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated significant inhibition of cell growth with low IC values, supporting its potential as a therapeutic agent against cancer .

Neuroprotective Study

Another study focused on the neuroprotective properties of this compound. It demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential utility in developing therapies for neurodegenerative disorders .

Chemical Reactions Analysis

Formation of the N-Methyl Carboxamide Group

The carboxamide moiety is installed via amidation :

  • Activation : The carboxylic acid precursor is activated using coupling agents like HATU or EDCl in the presence of HOBt .

  • Amination : Reaction with methylamine or its hydrochloride salt in polar aprotic solvents (e.g., DMF, THF) at room temperature .

Example Reaction

StepReagents/ConditionsProductYieldReference
4HATU, DIPEA, methylamine, DMF, rtN-methyl carboxamide80–85%

Salt Formation (Dihydrochloride)

The final compound is isolated as a dihydrochloride salt through:

  • Acid treatment : The free base is dissolved in ethanol or methanol and treated with HCl gas or aqueous HCl, resulting in precipitation of the dihydrochloride salt .

  • Purification : Recrystallization from ethanol/water mixtures enhances purity .

Example Reaction

StepReagents/ConditionsProductPurityReference
5HCl (g), EtOH, 0°CDihydrochloride salt>98%

Functional Group Modifications

  • Reductive alkylation : The piperidine nitrogen can undergo reductive amination with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN or NaBH(OAc)₃ to introduce alkyl groups .

  • Acylation : Reaction with acyl chlorides (e.g., isobutyryl chloride) under basic conditions modifies the piperidine substituent .

Critical Analysis of Reaction Conditions

  • Catalyst optimization : Palladium-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency for piperidine introduction .

  • Solvent effects : Polar aprotic solvents (DMF, dioxane) enhance reaction rates in cyclization and amidation steps .

  • Challenges : Steric hindrance from the 2-methyl group on the indole ring (in related compounds) complicates alkylation steps, necessitating alternative synthetic routes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thienopyridine Carboxamide Derivatives

Property N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride Compound 7c N-(3-acetylphenyl)-3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Molecular Formula Not available C₃₈H₂₈N₈O₄S₂ C₂₈H₂₀ClN₃O₂S
Molecular Weight Not available 747.8 g/mol 498.0 g/mol
Key Substituents - Piperidin-4-yl
- Methyl group
- Cyano (CN)
- Ethoxy (OEt)
- Phenyl
- 4-Chlorophenyl
- 3-Acetylphenyl
- Amino (-NH₂)
Functional Groups - Carboxamide
- Piperidine (basic)
- Carboxamide
- Cyano
- Ether
- Carboxamide
- Acetyl
- Amino
Melting Point Not available 257–259 °C Not reported
Notable Spectral Data Not available IR peaks: 3440, 2220 (CN), 1630 cm⁻¹ Not reported

Structural Insights

  • Piperidine vs. Aromatic Substituents : The target compound’s piperidin-4-yl group introduces basicity and conformational flexibility, contrasting with the rigid aromatic substituents (e.g., phenyl, chlorophenyl) in compounds 7c and . This may influence receptor-binding kinetics and solubility .

Physicochemical Properties

  • Melting Points: Compound 7c exhibits a high melting point (257–259°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding via amino and carboxamide groups) . The dihydrochloride salt form of the target compound is expected to have a lower melting point than 7c but higher than neutral analogs due to ionic character .
  • Solubility : The dihydrochloride salt of the target compound is anticipated to show superior aqueous solubility compared to neutral analogs like 7c or , which lack ionizable groups beyond the carboxamide .

Preparation Methods

Core Heterocycle Formation

The thieno[2,3-b]pyridine scaffold is typically prepared via condensation reactions between thiophene derivatives and pyridine or pyrimidine precursors. For example, a known method involves:

  • HCl-catalyzed condensation of thiophene esters with isonicotinonitrile to yield pyrimidinone intermediates.
  • Chlorination of pyrimidinones with Vilsmeier reagent to form 4-chloro intermediates, which serve as key coupling points for further substitution.

This approach yields the thieno-fused pyridine system with high efficiency (up to 83-98% yields reported for intermediate steps).

Introduction of the Carboxamide Group

The carboxamide at the 2-position is introduced via:

  • Hydrolysis of ester intermediates to the corresponding carboxylic acid.
  • Activation of the acid (e.g., using carbodiimide coupling agents such as EDCI and additives like HOBt) to form an active ester intermediate.
  • Coupling with amines such as N-methylpiperidin-4-amine to form the amide bond.

Typical coupling conditions involve mild bases like DIEA or triethylamine in solvents such as dichloromethane or tetrahydrofuran at room temperature, yielding amides in 70-90% yields.

Amide Formation with N-Methylpiperidin-4-amine

The key step is the amide bond formation between the carboxylic acid derivative of the thieno[2,3-b]pyridine and N-methylpiperidin-4-amine:

  • The amine is either commercially available or synthesized via Boc-protection and deprotection strategies.
  • Coupling is performed under peptide coupling conditions using EDCI/HOBt or similar reagents.
  • The reaction is typically carried out in anhydrous conditions under nitrogen atmosphere to avoid hydrolysis.
  • Purification is achieved by recrystallization or chromatography.

Salt Formation

To obtain the dihydrochloride salt:

  • The free base amide is treated with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
  • The resulting dihydrochloride salt improves water solubility and stability, facilitating handling and biological evaluation.

Detailed Experimental Procedures

Example Synthesis of Key Intermediate

Conversion to Carboxylic Acid and Amide Formation

  • Hydrolysis of ester 9 with lithium hydroxide in THF/water yields the corresponding acid.
  • Subsequent coupling of the acid with N-methylbenzylamine or N-methylpiperidin-4-amine under EDCI/HOBt conditions in dichloromethane produces the desired amide (yields ~75%).

Preparation of Piperidine Amine Synthon

  • Boc-protection of ethyl isonipecotate followed by hydrolysis and coupling with pyridyl ethylamine yields the piperidine amide intermediate.
  • Deprotection with anhydrous HCl affords the free amine for coupling.

Final Compound Formation and Purification

  • The final amide is purified by silica gel chromatography or crystallization.
  • The dihydrochloride salt is formed by treatment with HCl, yielding a stable crystalline solid suitable for pharmaceutical applications.

Research Findings and Optimization

Structure-Activity Relationship (SAR) and Synthetic Optimization

  • Modifications on the amide moiety and the heterocyclic core have been systematically studied to optimize potency, metabolic stability, and pharmacokinetic properties.
  • Introduction of 4-pyridylethyl amide groups and N-methylation of the amide nitrogen improved activity and stability.
  • Replacement of the indole core with related heterocycles (e.g., pyrrole, benzimidazole) has been explored to modulate solubility and reduce P-glycoprotein efflux.

Analytical Data Supporting Preparation

  • NMR (1H and 13C) spectra confirm the structure and purity of intermediates and final compounds.
  • Mass spectrometry (TOF ES+MS) verifies molecular weights.
  • HPLC retention times and purity assessments (>90%) ensure quality control.
  • Kinetic solubility and metabolic stability assays guide synthetic modifications for improved drug-like properties.

Data Tables Summarizing Key Synthetic Intermediates and Conditions

Step Intermediate/Product Reagents/Conditions Yield (%) Notes
1 Thieno[2,3-b]pyridine core HCl-catalyzed condensation, chlorination (Vilsmeier reagent) 83-98 Formation of chlorinated intermediate
2 Ester intermediate (e.g., ethyl 1-(1H-indole-2-carbonyl)piperidine-4-carboxylate) Coupling with ethyl piperidine-4-carboxylate, EDCI/HOBt, THF/water ~71 Peptide coupling conditions
3 Carboxylic acid intermediate Hydrolysis with LiOH, THF/water 90+ Acid formation for amide coupling
4 Amide formation Coupling with N-methylpiperidin-4-amine, EDCI/HOBt, DCM, DIEA 70-90 Formation of target amide bond
5 Dihydrochloride salt Treatment with HCl in ethanol or ether Quantitative Salt formation for stability

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing thieno[2,3-b]pyridine-2-carboxamide derivatives, including N-methyl-3-(piperidin-4-yl) analogs?

The synthesis typically involves refluxing precursors in sodium ethoxide solution, followed by filtration and recrystallization. For example, compound 10a–c in was synthesized by reacting 2-chloro-N-phenylacetamide derivatives with a thieno[2,3-b]pyridine core under basic conditions. Key steps include:

  • Reaction setup : Refluxing in ethanol with sodium ethoxide for 3 hours.
  • Workup : Cooling, filtering precipitates, and recrystallizing from methanol or ethanol.
  • Yield optimization : Method A (94% yield) vs. Method B (75–76% yield), highlighting the impact of reaction time and solvent choice .

Q. Which analytical techniques are essential for characterizing the structural integrity and purity of thieno[2,3-b]pyridine dihydrochloride salts?

Critical techniques include:

  • Elemental analysis : To verify C, H, N, and S content (e.g., deviations <0.1% in compound 10a ).
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., NH₂ stretching at 3473 cm⁻¹ and C=O at 1633 cm⁻¹ ).
  • Melting point determination : Used to assess purity (e.g., 140–142°C for compound 10b ).
  • High-performance liquid chromatography (HPLC) : Purity validation (≥98% in ).

Q. What safety protocols are recommended for handling piperidine-containing heterocycles in dihydrochloride form?

Key precautions include:

  • Personal protective equipment (PPE) : Lab coats, gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in sealed containers under inert gas (e.g., argon) to prevent degradation .
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal services (e.g., as outlined in ).

Advanced Research Questions

Q. How do structural modifications to the thieno[2,3-b]pyridine core influence pharmacological activity, particularly in receptor binding studies?

Substituents on the pyridine and thiophene rings modulate selectivity and potency. For example:

  • LY2119620 ( ): The 5-chloro and 4-methyl groups enhance M2/M4 muscarinic receptor binding, while the cyclopropyl carboxamide improves metabolic stability .
  • Anti-hypertrophic derivatives (): Fluorophenyl substituents (e.g., 10c ) increase selectivity for Epac1 inhibition, reducing cardiac hypertrophy in vitro .

Q. What in vitro and in vivo models are used to evaluate the cardioprotective effects of thieno[2,3-b]pyridine derivatives?

  • In vitro : Primary cardiomyocyte cultures exposed to β-adrenergic receptor (β-AR) agonists (e.g., isoproterenol) to simulate hypertrophy. Transfection with Epac1 plasmids allows mechanistic studies .
  • In vivo : Rodent models of myocardial ischemia-reperfusion (I/R) injury, with compound efficacy assessed via echocardiography and histopathology .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., halogen vs. methoxy groups) to isolate key pharmacophores.
  • Molecular docking : Computational modeling using crystallographic data (e.g., PDB ligand 2CU in ) to predict binding modes .
  • Cross-validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Reactant of Route 2
N-methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.